(4-Aminobutyl)pyrazin-2-ylamine
Description
(4-Aminobutyl)pyrazin-2-ylamine is a heterocyclic compound featuring a pyrazine ring substituted with an aminobutyl side chain. This structure combines the aromaticity and hydrogen-bonding capabilities of pyrazine with the flexible, basic 4-aminobutyl moiety, making it a versatile scaffold in medicinal chemistry. For instance, derivatives like 5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine (CAS: 1971086-51-7) highlight the role of the 4-aminobutyl group in enhancing binding affinity through hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N'-pyrazin-2-ylbutane-1,4-diamine |
InChI |
InChI=1S/C8H14N4/c9-3-1-2-4-11-8-7-10-5-6-12-8/h5-7H,1-4,9H2,(H,11,12) |
InChI Key |
IFNVNEWGKVBKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The 4-aminobutyl side chain is a critical feature shared among several bioactive compounds. Below is a comparison with key analogs:
Key Observations :
- The 4-aminobutyl group enhances binding through amine-mediated hydrogen bonding, as seen in STOCK1N-42384’s interaction with Rv1636 .
- Piperidine and piperazine substituents (e.g., in compounds 65 and 6) improve target selectivity and metabolic stability .
- Methoxy and morpholine groups (e.g., STOCK1N-42384, compound 6) modulate solubility and membrane permeability .
Insights :
Property Comparison :
| Property | (4-Aminobutyl)pyrazin-2-ylamine | STOCK1N-42384 | Compound 65 |
|---|---|---|---|
| Molecular Weight | ~220 g/mol | 399.4 g/mol | 365.4 g/mol |
| logP | 1.2 (predicted) | 2.8 | 2.1 |
| Hydrogen Bond Donors | 3 | 4 | 3 |
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